molecular formula C11H13N3 B1440961 4-(Pyridin-2-yl)piperidine-4-carbonitrile CAS No. 767263-33-2

4-(Pyridin-2-yl)piperidine-4-carbonitrile

Cat. No.: B1440961
CAS No.: 767263-33-2
M. Wt: 187.24 g/mol
InChI Key: VXQVGWZSCZUOKK-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C11H13N3. It is a piperidine derivative that features a pyridine ring attached to the piperidine ring at the 2-position and a nitrile group at the 4-position.

Scientific Research Applications

4-(Pyridin-2-yl)piperidine-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)piperidine-4-carbonitrile typically involves the reaction of 2-bromopyridine with piperidine-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The nitrile group and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-3-yl)piperidine-4-carbonitrile
  • 4-(Pyridin-4-yl)piperidine-4-carbonitrile
  • 4-(Pyridin-2-yl)piperidine-3-carbonitrile

Uniqueness

4-(Pyridin-2-yl)piperidine-4-carbonitrile is unique due to the specific positioning of the pyridine ring and the nitrile group, which imparts distinct chemical and biological properties. This structural arrangement can result in different reactivity and interaction profiles compared to its analogues .

Properties

IUPAC Name

4-pyridin-2-ylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10/h1-3,6,13H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQVGWZSCZUOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693637
Record name 4-(Pyridin-2-yl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767263-33-2
Record name 4-(Pyridin-2-yl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

tert-Butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate (I-2) (5.45 g, 19 mmole) was dissolved in TFA-DCM (1:1, 50 mL) at 0° C. The resultant reaction mixture was stirred for 40 min at 0° C. After this time, LCMS indicated that the reaction was completion. The reaction mixture solution was concentrated. The residue was treated with 2N NaOH-brine (1: 1, 80 mL) and extracted with EtOAc (5×200 mL). The combined EtOAc extracts were washed with brine, dried over MgSO4, filtered, concentrated to afford the desired product 4-pyridin-2-ylpiperidine4-carbonitrile (I-3) as a yellow solid. Analytical LCMS: single peak (214 nm), 0.962 min. This product was used in next step without further purification.
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5.45 g
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TFA DCM
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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